molecular formula C10H13IN2 B2365616 (2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-22-8

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2365616
CAS RN: 2366997-22-8
M. Wt: 288.132
InChI Key: XBPOEVXPAJJNMT-VIFPVBQESA-N
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Description

The compound “(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a pyridine derivative . Pyridine is a six-membered aromatic heterocycle with an electronic structure similar to benzene. It has five carbon atoms and a single nitrogen atom, all of which are sp2 hybridized .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines . Other methods include the use of alkyl radicals generated from alkenes via hydroboration with catecholborane, alkyl iodides via iodine atom transfer, and xanthates .


Molecular Structure Analysis

Pyridine has a conjugated six-pi-electron system, making it aromatic . The lone pair electrons on pyridine’s nitrogen are contained in a sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring . This means the lone pair electrons are not part of the aromatic system and do not affect the pi electron count .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported .


Physical And Chemical Properties Analysis

Pyridine is a key solvent and reagent used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has unique physical properties such as a molecular electric dipole moment of 2.2 debyes and a diamagnetic susceptibility of -48.7 × 10−6cm3mol−1 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to create compounds with enhanced pharmacological properties. Key areas include:

Antiviral Agents

Given the prevalence of viral infections, there’s interest in developing antiviral agents. Researchers have explored the inhibitory properties of piperidine derivatives against viruses like Herpes simplex virus type 1 (HSV-1) . While the synthesized derivatives may not exhibit high potency, they contribute to our understanding of antiviral drug design .

Catalysis and Synthetic Methodology

The compound’s unique reactivity allows for diverse synthetic routes. Researchers employ it in multicomponent reactions, cyclizations, and annulations. For instance, the combination of iodine and triethylamine activates aryl-substituted pyridine oxime-based synthesis with high chemo selectivity .

Biochemical Assays and High-Throughput Screening

Laboratories utilize derivatives of this compound in biochemical assays to assess enzyme inhibition, receptor binding, and cellular effects. High-throughput screening identifies potential lead compounds for drug development.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Bernardino, A. M. R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(18), 10007-10014. DOI: 10.1039/D2RA01571D Said, A. B., et al. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Pyridine - The Scaffolds with Significant Clinical Diversity. DOI: 10.1186/s43094-020-00165-4

Safety and Hazards

Pyridine can cause irritation of the eyes, nose, and throat when inhaled. It can also lead to vomiting, headache, and dizziness. Ingestion can cause sickness, abdominal pain, and diarrhea. Skin contact with pyridine can lead to irritation, swelling, and redness .

Future Directions

Pyridine and its derivatives have attracted increasing attention due to their ease of parallelization and testing potential pertaining to the chemical space. In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

(2S)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPOEVXPAJJNMT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CN=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC2=C(C=CN=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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